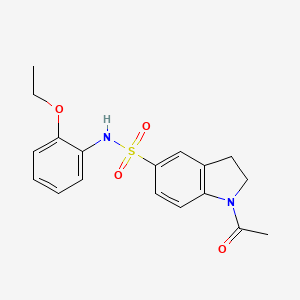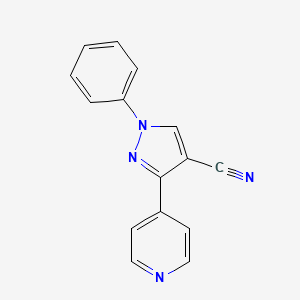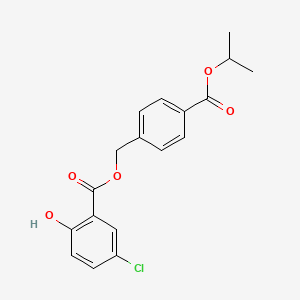![molecular formula C18H14F2O3 B5704763 5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5704763.png)
5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one, also known as DBCO, is a synthetic compound that has been widely used in scientific research. It is a member of the chromone family and has been found to have various biochemical and physiological effects.
Wirkmechanismus
5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been found to have various mechanisms of action. One of the most important is its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This inhibition leads to an increase in the acetylation of histones, which in turn leads to changes in gene expression. 5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has also been found to have anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. 5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one in lab experiments is its high purity, which allows for more accurate and reproducible results. 5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is also stable under a wide range of conditions, which makes it easy to handle and store. However, one of the limitations of using 5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is its high cost, which can be a barrier for some researchers.
Zukünftige Richtungen
There are several future directions for research involving 5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one. One area of interest is the development of new bioconjugation methods that can be used in vivo. Another area is the study of the anti-inflammatory and anti-tumor properties of 5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one in animal models. Finally, there is interest in developing new derivatives of 5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one that have improved properties such as increased potency or selectivity.
Conclusion:
In conclusion, 5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been found to have various biochemical and physiological effects and has been used in bioconjugation, anti-inflammatory, and anti-tumor research. While there are some limitations to its use, 5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has a promising future in scientific research.
Synthesemethoden
The synthesis of 5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one involves several steps. One of the most common methods is the reaction of 4,7-dimethylchromen-2-one with 2,6-difluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction yields 5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one as a white solid with a high purity of around 95%.
Wissenschaftliche Forschungsanwendungen
5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been widely used in scientific research due to its unique properties. One of its main applications is in bioconjugation, which is the process of attaching a molecule to a biomolecule such as a protein or DNA. 5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one can be attached to a molecule through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a widely used bioconjugation method. This allows researchers to study the interaction between the molecule and the biomolecule in a controlled manner.
Eigenschaften
IUPAC Name |
5-[(2,6-difluorophenyl)methoxy]-4,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2O3/c1-10-6-15(18-11(2)8-17(21)23-16(18)7-10)22-9-12-13(19)4-3-5-14(12)20/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTXXQYMWQTCME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5704729.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5704730.png)
![2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5704733.png)





